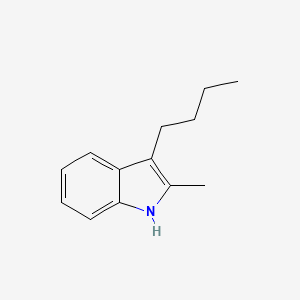

1H-Indole, 3-butyl-2-methyl-

Description

Significance of the Indole (B1671886) Scaffold in Organic Chemistry Research

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. bhu.ac.in Its significance stems from its presence as a core structural motif in a vast number of naturally occurring compounds, most notably the essential amino acid tryptophan. ontosight.ai This fundamental building block is found in a wide array of alkaloids and pharmaceuticals, underpinning their diverse biological activities. bhu.ac.inontosight.ai The indole nucleus is integral to compounds studied for anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making it a privileged structure in medicinal chemistry and drug discovery. ontosight.ai

Overview of Substituted Indole Derivatives in Academic Inquiry

The versatility of the indole ring allows for substitution at various positions, leading to a vast library of derivatives with fine-tuned electronic and steric properties. nih.govcore.ac.uk Academic research extensively investigates how modifying the indole core with different functional groups influences a molecule's physical, chemical, and biological characteristics. ontosight.ai For instance, substitutions on the pyrrole ring can affect the energy levels of electronic transitions, while modifications on the benzene ring can alter properties like solubility and receptor binding affinity. nih.gov These substituted indoles are not only targets in total synthesis but are also crucial intermediates for creating more complex heterocyclic systems and are widely used as probes to study biological processes. nih.govekb.eg

Specific Research Context of 1H-Indole, 3-butyl-2-methyl- within Indole Chemistry

1H-Indole, 3-butyl-2-methyl- is a specific derivative belonging to the class of 2,3-disubstituted indoles. nih.gov While this particular compound is not the subject of extensive, dedicated research literature, its structural framework is highly relevant to synthetic and medicinal chemistry. The Fischer indole synthesis, a robust and historic method, is a common pathway to access such 2,3-disubstituted indoles. bhu.ac.inwikipedia.org Research on analogous compounds suggests that the specific arrangement of a methyl group at the C-2 position and a butyl group at the C-3 position would be of interest for spectroscopic analysis and as a building block in the synthesis of more complex molecules. core.ac.ukarabjchem.org Its properties are often predicted and understood by comparing them to a wealth of data available for other alkyl-substituted indoles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51801-51-5 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-butyl-2-methyl-1H-indole |

InChI |

InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |

InChI Key |

ZEGLHVKVGBJOME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Compound Properties and Data

The fundamental chemical and physical properties of 1H-Indole, 3-butyl-2-methyl- are summarized below.

Table 1: Physicochemical Properties of 1H-Indole, 3-butyl-2-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 3-butyl-2-methyl-1H-indole |

| CAS Number | 105496-06-8 |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform, methanol (B129727) |

Data sourced from PubChem and US EPA CompTox. nih.govepa.gov

Chemical Reactivity and Derivatization Strategies of 1h Indole, 3 Butyl 2 Methyl

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netmasterorganicchemistry.com The pyrrole (B145914) ring of the indole is more reactive towards electrophiles than the benzene (B151609) ring. researchgate.net In 2,3-disubstituted indoles like 1H-indole, 3-butyl-2-methyl-, the position of electrophilic attack is influenced by the existing substituents. Generally, electrophilic substitution on the indole nucleus occurs preferentially at the C3 position. However, with the C3 position occupied by the butyl group, electrophilic attack is directed to other positions of the indole ring, often the C5 or C6 position on the benzene ring, or potentially at the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. masterorganicchemistry.comyoutube.com

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring using nitric acid (HNO3) with a sulfuric acid catalyst. masterorganicchemistry.comminia.edu.eg

Halogenation: Addition of a halogen atom, such as bromine or chlorine, typically requiring a Lewis acid catalyst like FeBr3. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (–SO3H). minia.edu.eg

Friedel-Crafts Alkylation and Acylation: Formation of carbon-carbon bonds by adding alkyl or acyl halides in the presence of a Lewis acid. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. This is the rate-determining step. masterorganicchemistry.comminia.edu.eg

Deprotonation from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

For 1H-Indole, 3-butyl-2-methyl-, the electron-donating nature of the alkyl groups (methyl and butyl) enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles compared to unsubstituted indole.

Nucleophilic Substitution Reactions

While the electron-rich indole nucleus is generally unreactive towards nucleophiles, nucleophilic substitution can occur under specific conditions. arkat-usa.org This typically requires the presence of strong electron-withdrawing groups on the indole ring or activation of the indole nitrogen. researchgate.netarkat-usa.org For instance, N-substituted indoles, particularly those with electron-withdrawing groups like sulfonyl groups, can undergo nucleophilic attack. arkat-usa.org

In the context of 1H-Indole, 3-butyl-2-methyl-, direct nucleophilic substitution on the carbocyclic or heterocyclic ring is uncommon. However, nucleophilic displacement reactions can be relevant in the context of its derivatives. For example, if a leaving group were introduced at a suitable position through other reactions, it could potentially be displaced by a nucleophile.

A notable exception is the reaction of 1-hydroxyindoles, which can undergo nucleophilic substitution. core.ac.uk This reactivity is attributed to the "bishomoallylic conjugation" effect, where the deviation of the N-O bond from the indole plane facilitates the reaction. core.ac.uk

Reactions Involving Side Chain Modification

The alkyl substituents of 1H-Indole, 3-butyl-2-methyl- provide additional sites for chemical modification.

Bromination of Alkyl Substituents

The bromination of 2,3-dialkylindoles can lead to the formation of 3-bromoindolenines. cdnsciencepub.com These intermediates can then react with nucleophiles, such as methanol (B129727), to yield 3-methoxyindolenines. cdnsciencepub.com However, the stability and reaction pathway of these intermediates are highly dependent on the structure of the substituents at the C-2 position. cdnsciencepub.comcdnsciencepub.com Subtle structural changes can significantly alter the outcome of the reaction. cdnsciencepub.com

Functional Group Transformations at the C-3 Butyl Chain

The butyl group at the C-3 position offers a scaffold for various functional group transformations. These modifications are crucial for synthesizing a diverse range of indole derivatives with specific properties. Common strategies include:

Oxidation: Selective oxidation of the butyl chain can introduce carbonyl or hydroxyl functionalities.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the butyl chain, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Further Elaboration: The terminal methyl group of the butyl chain can potentially be functionalized to extend the carbon chain or introduce other functional groups.

These transformations allow for the synthesis of compounds with modified side chains, which can be important for structure-activity relationship studies in various applications.

Coupling and Condensation Reactions

1H-Indole, 3-butyl-2-methyl- can participate in various coupling and condensation reactions to form more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. arabjchem.orgacs.org These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. While the parent 1H-Indole, 3-butyl-2-methyl- does not have a suitable leaving group for direct coupling, it can be functionalized (e.g., halogenated) to participate in these reactions.

Condensation reactions are also a key strategy for derivatization. For instance, the indole nitrogen can react with various electrophiles. Indole-3-carboxaldehydes, for example, readily undergo condensation reactions. researchgate.netekb.eg While 1H-Indole, 3-butyl-2-methyl- lacks this aldehyde functionality, the principle of using the indole core as a building block in condensation chemistry remains relevant for its derivatives.

An exploration of the chemical reactivity and derivatization strategies for 1H-Indole, 3-butyl-2-methyl-, reveals a landscape rich with opportunities for selective molecular modifications. This article delves into the nuanced world of its chemical behavior, focusing on advanced synthetic methodologies that leverage metal catalysis and direct C-H functionalization.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled. For 1H-Indole, 3-butyl-2-methyl-, the key techniques are ¹H NMR, ¹³C NMR, and advanced 2D NMR methods.

Proton (¹H) NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 1H-Indole, 3-butyl-2-methyl-, distinct signals would be expected for the protons on the indole (B1671886) ring, the 2-methyl group, and the 3-butyl group.

Indole Ring Protons: The aromatic protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) would typically appear in the downfield region (around 7.0-7.6 ppm), exhibiting complex splitting patterns due to coupling with adjacent protons. rsc.org The NH proton of the indole ring would appear as a broad singlet, typically further downfield (>8.0 ppm). rsc.org

2-Methyl Protons: The methyl group at position C2 would resonate as a sharp singlet in the upfield region (around 2.4 ppm). arabjchem.org

3-Butyl Protons: The butyl group at position C3 would show a characteristic set of signals: a triplet for the terminal methyl group (around 0.9 ppm), two multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the indole ring (around 2.7-2.8 ppm). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 3-butyl-2-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | > 8.0 | br s |

| Ar-H (4,5,6,7-H) | 7.0 - 7.6 | m |

| -CH₂- (α to ring) | ~2.8 | t |

| -CH₃ (C2) | ~2.4 | s |

| -CH₂- (β to ring) | ~1.7 | m |

| -CH₂- (γ to ring) | ~1.4 | m |

| -CH₃ (butyl chain) | ~0.9 | t |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for 1H-Indole, 3-butyl-2-methyl- would show 13 distinct signals, corresponding to each unique carbon atom.

Indole Ring Carbons: The eight carbons of the indole ring would have characteristic shifts, with C2, C3, C3a, and C7a appearing at distinct positions that confirm the substitution pattern. For instance, C2, bearing the methyl group, would be significantly downfield. arabjchem.org

2-Methyl Carbon: The carbon of the methyl group at C2 would appear at a high field (around 12-15 ppm). arabjchem.org

3-Butyl Carbons: The four carbons of the butyl chain would have signals in the aliphatic region of the spectrum (around 14-35 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 3-butyl-2-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~135 |

| C3 | ~115 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~111 |

| C7a | ~136 |

| -CH₂- (α to ring) | ~25 |

| -CH₂- (β to ring) | ~32 |

| -CH₂- (γ to ring) | ~22 |

| -CH₃ (butyl chain) | ~14 |

| -CH₃ (C2) | ~12 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the parent ion with high precision. For 1H-Indole, 3-butyl-2-methyl-, with a molecular formula of C₁₃H₁₇N, the expected exact mass of the molecular ion [M]⁺ would be calculated. An HRMS measurement provides this value to several decimal places, allowing for the unambiguous determination of the elemental formula, a critical step in identifying a compound. For example, in the analysis of a related compound, 2-butyl-1H-indol-3-yl methanesulfonate, HRMS confirmed the elemental composition of its protonated molecule [M+H]⁺ with high accuracy (found: 268.1008, calculated: 268.1007). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the purity of a synthesized compound. An LC-MS analysis of a sample containing 1H-Indole, 3-butyl-2-methyl- would show a chromatographic peak at a specific retention time, with the mass spectrometer detecting the corresponding mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming its presence and purity. mdpi.com The fragmentation pattern observed in the mass spectrum (MS/MS) would provide further structural information, showing characteristic losses of fragments from the parent ion that are consistent with the proposed structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. uni-saarland.de This fragmentation provides a unique "fingerprint" that aids in structural elucidation. orgchemboulder.com

For 1H-Indole, 3-butyl-2-methyl- (C₁₃H₁₇N), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 187.28 g/mol . The fragmentation of 2,3-disubstituted indoles is influenced by the nature of the alkyl side chains. aip.org A primary fragmentation pathway involves the cleavage of the Cα-Cβ bond of the butyl group, a process known as β-cleavage. aip.orglibretexts.org This would result in the loss of a propyl radical (·C₃H₇) to form a stable cation at m/z 144. This fragment can be a significant peak in the spectrum. aip.org

Another characteristic fragmentation is the loss of a methyl radical (·CH₃) from the molecular ion, leading to a peak at m/z 172. Further fragmentation of the butyl chain can also occur. The analysis of these fragment ions is crucial for confirming the specific arrangement of the substituents on the indole ring. orgchemboulder.comresearchgate.net

Table 1: Predicted EI-MS Fragmentation Data for 1H-Indole, 3-butyl-2-methyl-

| m/z Value | Fragment Identity | Fragmentation Pathway |

| 187 | [M]⁺· | Molecular Ion |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the C2 position |

| 144 | [M - C₃H₇]⁺ | β-cleavage of the butyl group at the C3 position |

| 130 | [M - C₄H₈]⁺ | Loss of butene via McLafferty-type rearrangement or other complex rearrangements |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cdnsciencepub.com For 1H-Indole, 3-butyl-2-methyl-, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bond of the indole ring, C-H bonds of the alkyl groups, and C=C bonds of the aromatic system.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and butyl groups will appear just below 3000 cm⁻¹. rsc.org Bending vibrations for the CH₂ and CH₃ groups are found in the 1470-1360 cm⁻¹ region. rsc.org The C=C stretching vibrations of the aromatic benzene and pyrrole (B145914) rings typically produce a series of sharp bands in the 1600-1450 cm⁻¹ range. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for 1H-Indole, 3-butyl-2-methyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic (butyl, methyl) C-H |

| ~1610, 1580, 1460 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | CH₂ Scissoring |

| ~1375 | C-H Bend | CH₃ Symmetric Bending |

| ~740 | C-H Bend | ortho-disubstituted benzene ring |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 1H-Indole, 3-butyl-2-methyl- does not appear to be publicly available, studies on related 2,3-disubstituted indoles provide insight into the expected solid-state structure. mdpi.combeilstein-journals.org The indole ring system is essentially planar. nih.gov The butyl and methyl substituents would extend from this plane. In the crystalline state, intermolecular interactions, such as hydrogen bonding involving the indole N-H group and van der Waals forces between the alkyl chains and aromatic rings, would dictate the crystal packing. nih.govmdpi.com Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. anton-paar.com

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the purification and analysis of 1H-Indole, 3-butyl-2-methyl-, separating it from starting materials, byproducts, and other impurities. arabjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a non-polar compound like 1H-Indole, 3-butyl-2-methyl-, reversed-phase HPLC would be the method of choice. liverpool.ac.ukchrom-china.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. arabjchem.orgresearchgate.net The compound's retention time would depend on the exact gradient and mobile phase composition. arabjchem.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and identifying suitable solvent systems for column chromatography. biotage.com For 1H-Indole, 3-butyl-2-methyl-, a silica (B1680970) gel plate would be used as the stationary phase. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be appropriate. semanticscholar.orgbiotech-asia.org The compound would appear as a spot with a specific retention factor (Rf) value, which can be visualized under UV light or with a suitable staining agent. biotech-asia.org

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is standard. semanticscholar.orguq.edu.au Based on TLC analysis, a solvent system of hexane and ethyl acetate in an appropriate ratio would be used to elute the compound from the column, effectively separating it from more polar and less polar impurities. arabjchem.org

Table 3: Chromatographic Methods for 1H-Indole, 3-butyl-2-methyl-

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity analysis, quantification |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative purification |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For 1H-Indole, 3-butyl-2-methyl-, with the molecular formula C₁₃H₁₇N, the theoretical elemental composition can be calculated. liverpool.ac.uk Experimental values obtained from a purified sample should agree closely with these theoretical values, typically within ±0.4%, to validate the compound's identity. rsc.orgfrontiersin.org

Table 4: Elemental Analysis Data for 1H-Indole, 3-butyl-2-methyl- (C₁₃H₁₇N)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 83.37 |

| Hydrogen (H) | 9.15 |

| Nitrogen (N) | 7.48 |

Computational and Theoretical Investigations of 1h Indole, 3 Butyl 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1H-Indole, 3-butyl-2-methyl-. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is often chosen for its balance of accuracy and computational cost in studying organic molecules. explorationpub.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 1H-Indole, 3-butyl-2-methyl-, this process involves calculating the molecular forces and adjusting the atomic coordinates until a stable structure is reached. This optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape. researchgate.net

The electronic structure of the molecule, which describes the distribution and energy of its electrons, can then be analyzed from this optimized geometry. Properties such as the molecular electrostatic potential can be mapped to visualize regions of positive and negative charge, offering clues about how the molecule will interact with other species. researchgate.netacs.org

Table 1: Representative Calculated Geometrical Parameters for an Indole (B1671886) Ring System

| Parameter | Bond/Angle | Typical Calculated Value (Å or Degrees) |

| Bond Length | C2-C3 | ~1.38 |

| Bond Length | N1-C2 | ~1.37 |

| Bond Length | C8-N1 | ~1.39 |

| Bond Angle | C3-C2-N1 | ~110.0 |

| Bond Angle | C2-N1-C8 | ~108.0 |

| Dihedral Angle | C4-C5-C6-C7 | ~0.0 |

Note: The values in this table are representative for an indole ring and may vary slightly for 1H-Indole, 3-butyl-2-methyl- upon specific calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more chemically reactive. libretexts.org For indole derivatives, the HOMO is typically delocalized over the indole ring, reflecting its electron-rich aromatic character. ijisrt.com The presence of the butyl and methyl substituents on the indole ring of 1H-Indole, 3-butyl-2-methyl- will influence the energies and distributions of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical energy ranges for substituted indoles and the exact values for 1H-Indole, 3-butyl-2-methyl- would require specific DFT calculations.

Reaction Pathway Elucidation and Mechanistic Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving indole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. acs.org This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

For reactions involving 1H-Indole, 3-butyl-2-methyl-, such as electrophilic substitution at the C3 position (if it were unsubstituted) or reactions at the nitrogen atom, DFT calculations can model the step-by-step process. acs.orgsemanticscholar.org These studies can reveal the structure of key intermediates, like carbocations, and transition states, providing a detailed picture of how the reaction unfolds at the molecular level. masterorganicchemistry.com For instance, in copper-catalyzed reactions of indoles, computational studies have helped to delineate the catalytic cycle, including steps like oxidative addition and reductive elimination. semanticscholar.orgbeilstein-journals.org

Analysis of Molecular Interactions

The non-covalent interactions that 1H-Indole, 3-butyl-2-methyl- can participate in are critical for its behavior in biological and chemical systems. The indole ring is an electron-rich π-system, making it capable of engaging in several important interactions.

Cation-π Interactions: This is a strong, non-covalent force between the electron-rich face of the indole's π-system and a cation. wikipedia.org These interactions are significant in protein structure and molecular recognition, where the indole side chain of tryptophan often interacts with cationic residues like lysine (B10760008) or arginine. nih.govnih.gov The strength of this interaction is influenced by substituents on the aromatic ring. wikipedia.org Computational studies can quantify the binding energy of these interactions. acs.org

π-π Stacking: This interaction occurs between two aromatic rings, such as the indole ring of 1H-Indole, 3-butyl-2-methyl- and another aromatic system. mdpi.com These stacking interactions are fundamental to the structure of DNA and proteins and are important in the binding of drugs to their targets. mdpi.com Theoretical calculations can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the energetic stability of these stacked arrangements.

Aromaticity Studies

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of π-electrons (Hückel's rule). researchgate.net The indole ring system in 1H-Indole, 3-butyl-2-methyl- is aromatic.

Hückel's Rule: The indole ring contains 10 π-electrons (8 from the carbon atoms and 2 from the nitrogen atom), which satisfies the 4n+2 rule for aromaticity (with n=2).

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis: HOMA is a quantitative measure of aromaticity based on the degree of bond length equalization in a ring system. It compares the bond lengths of a given molecule to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity. Computational chemistry allows for the calculation of optimized bond lengths, from which HOMA values can be derived to quantify the aromatic character of the benzene (B151609) and pyrrole (B145914) rings within the indole nucleus of 1H-Indole, 3-butyl-2-methyl-.

Solvation Effects in Theoretical Modeling

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Theoretical models must account for these solvation effects to provide realistic predictions.

Polarizable Continuum Model (PCM): PCM is a widely used implicit solvation model in computational chemistry. wikipedia.orgnih.gov It treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.orgnih.gov This approach allows for the calculation of molecular properties in solution by considering the electrostatic interactions between the solute and the solvent. q-chem.com PCM is available in many quantum chemistry software packages and can be used with DFT methods to calculate energies and gradients in solution. wikipedia.orguni-muenchen.de While effective for capturing bulk electrostatic effects, PCM has limitations where specific solute-solvent interactions, like hydrogen bonding, are dominant. wikipedia.org For 1H-Indole, 3-butyl-2-methyl-, using a PCM can provide more accurate predictions of its behavior in various solvents.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for elucidating the electronic structure and bonding characteristics of molecular systems. acs.org This analysis partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms in a molecule and the characterization of the chemical bonds between them. The topological analysis of the electron density, ρ(r), is central to QTAIM, where critical points in the density reveal the nature of atomic interactions. This section details the theoretical QTAIM analysis of 1H-Indole, 3-butyl-2-methyl-, focusing on the topological properties of its electron density to describe its covalent framework and intramolecular interactions.

Disclaimer: The following data is a theoretical projection based on QTAIM analyses of structurally related indole derivatives and general principles of the method, as direct computational studies on 1H-Indole, 3-butyl-2-methyl- are not publicly available.

Topological Analysis of Covalent Bonds

The covalent structure of 1H-Indole, 3-butyl-2-methyl- is defined by the presence of (3, -1) bond critical points (BCPs) along the paths of maximum electron density connecting the nuclei of bonded atoms. The properties at these BCPs, namely the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's character.

For the covalent bonds within the indole scaffold and its alkyl substituents, high values of electron density and large, negative values of the Laplacian are expected. A negative ∇²ρ indicates a concentration of electron density, which is characteristic of shared-electron interactions, or covalent bonds. The magnitude of ρ correlates with the bond order, while the ellipticity (ε), another topological parameter, describes the deviation of the electron density from cylindrical symmetry and is often used to probe π-character.

A representative set of expected QTAIM parameters for the primary covalent bonds in 1H-Indole, 3-butyl-2-methyl- is presented in Table 1. The C-C bonds within the aromatic rings are expected to exhibit higher electron density and lower ellipticity compared to the C-C single bonds in the butyl chain, reflecting their partial double-bond character. The C-N bonds will show distinct properties based on their position within the heterocyclic ring.

Table 1: Projected QTAIM Parameters for Covalent Bonds in 1H-Indole, 3-butyl-2-methyl- Note: Values are illustrative and based on studies of similar molecules.

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-C (Aromatic) | 0.280 - 0.320 | -0.800 to -1.000 |

| C-N (Pyrrole Ring) | 0.260 - 0.290 | -0.700 to -0.900 |

| N-H | 0.300 - 0.340 | -1.500 to -1.800 |

| C-C (Alkyl Chain) | 0.230 - 0.250 | -0.600 to -0.750 |

| C-H (Aromatic) | 0.260 - 0.280 | -0.850 to -1.100 |

| C-H (Alkyl Chain) | 0.240 - 0.260 | -0.700 to -0.900 |

| C-C (Ring-Substituent) | 0.245 - 0.265 | -0.650 to -0.800 |

Intramolecular Non-Covalent Interactions

QTAIM is particularly powerful in identifying and characterizing weak non-covalent interactions that contribute to the conformational stability of a molecule. researchgate.net In 1H-Indole, 3-butyl-2-methyl-, the flexible butyl group at the C3 position can fold back towards the indole ring, creating the potential for intramolecular C-H···π interactions. These interactions would manifest as a BCP between a hydrogen atom of the butyl chain and the π-cloud of the aromatic system.

The topological parameters for such non-covalent interactions are distinct from those of covalent bonds. They are characterized by low electron density and small, positive values of the Laplacian (∇²ρ > 0). A positive Laplacian signifies a depletion of electron density at the BCP, which is typical of closed-shell interactions, including hydrogen bonds and van der Waals forces. nih.gov

The analysis would seek to identify a BCP linking one of the butyl C-H groups to the C-C bonds of the indole's benzene or pyrrole ring. The presence of such a BCP would provide definitive evidence for a stabilizing C-H···π interaction, influencing the molecule's preferred conformation. The strength of this interaction can be estimated from the potential energy density (V) at the BCP. mdpi.com

Table 2: Projected QTAIM Parameters for Potential Intramolecular Non-Covalent Interactions Note: Values are illustrative and based on studies of C-H···π interactions.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-H···π | 0.005 - 0.015 | +0.020 to +0.050 |

Advanced Research Applications in Chemical and Materials Science

Role as a Chemical Precursor and Synthetic Building Block in Complex Molecule Synthesis

The indole (B1671886) nucleus is a fundamental scaffold in a vast array of natural products and biologically active molecules. rsc.orgresearchgate.net Consequently, substituted indoles like 1H-Indole, 3-butyl-2-methyl-, are valuable as chemical precursors and synthetic building blocks for constructing more complex molecular architectures. The functionalization at the 1, 2, and 3-positions of the indole ring allows for diverse chemical modifications, enabling chemists to synthesize a variety of intricate indole derivatives.

A prime example of its utility is in the synthesis of 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide. atomfair.comcymitquimica.com In this complex molecule, two units of 1-butyl-2-methyl-1H-indole are linked to a central phthalide (B148349) moiety. The synthesis of such compounds demonstrates the role of 1H-Indole, 3-butyl-2-methyl- as a crucial intermediate. The reactivity of the indole ring, particularly at the C3 position, is harnessed to form new carbon-carbon bonds, leading to the assembly of larger, multifunctional molecules. researchgate.net The presence of the butyl and methyl groups on the indole core influences the steric and electronic properties of the resulting molecule, which can be critical for its intended application. cymitquimica.com

Classic synthetic methodologies like the Fischer indole synthesis are often employed to create the initial indole core, which can then be further elaborated. rsc.orgontosight.ai Researchers utilize such building blocks in multi-component reactions and cascade cyclizations to generate molecular diversity efficiently.

Utility in Organic Electronics Research

The field of organic electronics leverages carbon-based materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the organic molecules used. Indole derivatives are of significant interest in this area due to their electron-rich nature and tunable properties. bldpharm.com

The compound 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide, which incorporates the 1H-Indole, 3-butyl-2-methyl- structure, is specifically noted for its application in organic electronic materials research. atomfair.comcymitquimica.com Its extended π-conjugated system, arising from the connection of the indole rings through the phthalide bridge, is a key feature. cymitquimica.com This conjugation facilitates the delocalization of electrons, which is essential for charge transport. Furthermore, the presence of multiple aromatic rings can lead to π-π stacking interactions in the solid state, which may further influence its behavior in electronic devices. cymitquimica.com The potential fluorescence associated with the indole and phthalide functionalities also makes it a candidate for emissive layers in OLEDs. cymitquimica.com

Development of Reference Standards in Analytical Chemistry

In analytical chemistry, particularly within the pharmaceutical industry, reference standards are indispensable tools. lookchem.com These are highly purified compounds used to definitively identify and quantify substances, validate analytical methods, and ensure the quality and purity of products. lookchem.com

While not exclusively documented as a formal reference standard, a highly purified form of 1H-Indole, 3-butyl-2-methyl- has the potential to serve this function. Given that indole derivatives are common structural motifs in pharmaceuticals, related compounds can appear as starting materials, intermediates, by-products, or degradation products in drug manufacturing. Therefore, having a well-characterized standard of 1H-Indole, 3-butyl-2-methyl- would be crucial for:

Method Validation: Establishing the specificity, linearity, accuracy, and precision of chromatographic methods (e.g., HPLC, GC) designed to analyze pharmaceuticals containing this structural unit.

Impurity Profiling: Identifying and quantifying its presence as a potential impurity in a drug substance or product.

Quality Control: Serving as a benchmark in routine quality control testing to ensure batch-to-batch consistency and compliance with regulatory standards.

Biochemical reagents with indole structures are frequently used in life science research, underscoring the need for pure, well-characterized compounds in this class. medchemexpress.com

Investigation in Dyes and Pigments Research

The inherent chromophoric and photophysical properties of the indole ring system make it an attractive component in the design of dyes and pigments. ontosight.ai The electron-donating nature of the indole nucleus can be paired with electron-accepting groups to create donor-π-acceptor (D-π-A) dyes with tailored absorption and emission characteristics. researchgate.net

The utility of the 1H-Indole, 3-butyl-2-methyl- scaffold in this field is exemplified by its incorporation into larger dye molecules like 3,3-bis(1-butyl-2-methylindol-3-yl)phthalide. cymitquimica.com Such molecules are investigated for their colorimetric and fluorescent properties. Research into related indole-containing dyes has shown applications in various technologies:

Dye-Sensitized Solar Cells (DSSCs): Thieno[3,2-b]indole has been used as a strong electron-donating unit in organic dyes for DSSCs, where it contributes to efficient light harvesting. researchgate.net

Monomethine Cyanine (B1664457) Dyes: Indole derivatives are key components of cyanine dyes, which are known for their sharp and intense absorption bands in the visible and near-infrared regions. mdpi.com The photophysical properties of these dyes can be fine-tuned by modifying the substituents on the indole ring. mdpi.com

The study of the photophysical properties, such as UV-Vis absorption and fluorescence emission, of related quaternized indol-1-ium salts provides insight into how the electronic structure of the indole core contributes to its behavior as a chromophore. researchgate.net

Design and Study of Chemically-Active Scaffolds for Enzyme Inhibition Studies

The indole scaffold is a well-established "pharmacophore" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, including enzymes. rsc.org The design of novel enzyme inhibitors often involves modifying the substitution pattern on the indole ring to optimize binding affinity and selectivity.

Research has demonstrated that indole derivatives can effectively inhibit various enzymes. For instance, different 2-methyl indole analogs have been synthesized and shown to possess inhibitory activity against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), enzymes relevant to neurodegenerative diseases and detoxification processes, respectively. yyu.edu.tr Similarly, indole derivatives have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov

The 1H-Indole, 3-butyl-2-methyl- structure provides a specific scaffold for such studies. The butyl group at the C3 position and the methyl group at the C2 position contribute to the lipophilicity and steric profile of the molecule, which are critical factors in enzyme-ligand interactions. Studies on other indole-based inhibitors have shown that the nature and position of alkyl substituents can significantly impact potency and selectivity. acs.org Therefore, 1H-Indole, 3-butyl-2-methyl- serves as a valuable platform for designing and synthesizing novel compounds for screening against various enzymatic targets.

| Enzyme Target | General Finding for Indole Derivatives | Potential Role of 3-Butyl-2-methyl Substitution | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2-methyl indole analogs exhibit inhibitory activity. | The 3-butyl group could influence binding within the enzyme's active site gorge. | yyu.edu.tr |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituted tryptamines and other indoles are potent inhibitors. | Alters lipophilicity and steric interactions, potentially enhancing binding affinity. | nih.gov |

| Lipoxygenase (LOX) | Indole-oxadiazole derivatives show inhibitory potential. | The alkyl chain can be optimized to fit into hydrophobic pockets of the enzyme. | bioline.org.br |

Research Tools for Studying Receptor Interactions and Signal Transduction Pathways

Beyond enzymes, indole derivatives are crucial research tools for investigating receptor binding and signaling pathways. Their structural diversity allows for the development of selective agonists, antagonists, and allosteric modulators for various receptors.

The 1H-Indole, 3-butyl-2-methyl- scaffold is particularly relevant for studying receptors where ligand lipophilicity and specific steric bulk are important for binding. Key research areas include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-substituted indole derivatives like 1H-Indole, 3-butyl-2-methyl-?

- Methodological Answer : A common approach involves N-alkylation or functionalization at the indole C3 position. For example, alkyl halides (e.g., 3-bromoprop-1-yne) can react with indole precursors under basic conditions (e.g., NaH in DMSO) to introduce substituents . Alternatively, sulfur-bridged derivatives can be synthesized via nucleophilic substitution using thiols, as demonstrated in tubulin inhibitor studies . Key steps include optimizing reaction time (e.g., 3 hours for boronate intermediates) and validating purity via NMR and mass spectrometry .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural characterization of indole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for solving small-molecule crystal structures. ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in validating bond angles and torsional conformations. For 1H-Indole derivatives, refine high-resolution data to resolve methyl/butyl group orientations and assess potential disorder . WinGX integrates SHELX and ORTEP for streamlined crystallographic workflows .

Q. What spectroscopic techniques are essential for confirming the structure of 3-butyl-2-methyl-1H-indole?

- Methodological Answer : Use a combination of NMR (to confirm substituent positions via coupling patterns), NMR (to identify quaternary carbons), and IR spectroscopy (to detect functional groups like C-S bonds in sulfur-containing analogs) . High-resolution mass spectrometry (HR-ESI-MS) is critical for verifying molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for structurally similar indole derivatives?

- Methodological Answer : Contradictions in potency (e.g., nanomolar vs. micromolar IC) may arise from subtle structural variations. For example, halogenation at C6/C7 positions in 3-((3,4,5-trimethoxyphenyl)thio)-1H-indole enhances tubulin inhibition by 10-fold compared to non-halogenated analogs . Use molecular docking (e.g., colchicine site modeling) and SAR studies to correlate substituent effects with activity. Validate via parallel assays (e.g., cytotoxicity in multidrug-resistant cell lines) .

Q. What strategies optimize the synthesis of 3-butyl-2-methyl-1H-indole for high yield and scalability?

- Methodological Answer : Employ regioselective alkylation by pre-activating the indole nitrogen with protecting groups (e.g., 1-methylindole derivatives) to direct substitution to C3 . Catalytic methods (e.g., visible-light-mediated desulfonylation) can improve efficiency for dehalogenation or functional group removal . Monitor reaction progress via TLC/GC-MS and optimize solvent systems (e.g., DMSO for polar intermediates) .

Q. How can researchers address challenges in crystallizing hydrophobic indole derivatives for X-ray studies?

- Methodological Answer : Hydrophobic groups like butyl chains complicate crystallization. Use mixed-solvent vapor diffusion (e.g., hexane/ethyl acetate) to slowly concentrate the compound. For persistent issues, co-crystallize with stabilizing agents (e.g., thiourea derivatives) or employ high-throughput screening with robotic platforms . Validate lattice packing via PLATON to assess intermolecular interactions .

Q. What mechanistic insights can be gained from studying 3-butyl-2-methyl-1H-indole in multi-target pathways (e.g., Hedgehog signaling)?

- Methodological Answer : Derivatives like 2-(1H-imidazol-1-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole inhibit Hedgehog signaling by targeting Smoothened receptors. Use luciferase-based assays (e.g., NIH3T3 Shh-Light II cells) to quantify pathway inhibition. Pair with transcriptomic profiling (RNA-seq) to identify off-target effects . Molecular dynamics simulations can map binding interactions in silico .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between parental and multidrug-resistant cancer cell lines?

- Methodological Answer : Discrepancies may reflect P-glycoprotein (P-gp) efflux activity. Test derivatives alongside P-gp inhibitors (e.g., verapamil) to assess resistance reversal. For example, 6,7-dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole retains potency in NCI/ADR-RES cells, suggesting P-gp evasion . Validate via flow cytometry (e.g., rhodamine-123 accumulation assays) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.